6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine
Overview
Description
6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a compound that features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine ring
Mechanism of Action
Target of Action
The primary targets of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine are the voltage-gated sodium channels Nav1.7 and Nav1.8 . These channels are attractive targets for the treatment of pain based on the high level of target validation with genetic evidence linking Nav1.7 and Nav1.8 to pain in humans .
Mode of Action
This compound acts as a potent blocker of the Nav1.7 and Nav1.8 channels . By blocking these channels, it prevents the propagation of action potentials in neurons, thereby inhibiting the transmission of pain signals to the brain .
Biochemical Pathways
The compound’s action on Nav1.7 and Nav1.8 channels affects the neuronal signaling pathways involved in pain perception . By blocking these channels, it disrupts the normal flow of sodium ions into the neurons, which is necessary for the generation and propagation of action potentials . This leads to a decrease in neuronal excitability and a reduction in pain signaling .
Pharmacokinetics
It is expected to have oral activity and improved selectivity . The compound is also designed to overcome phospholipidosis observed with the initial leads .
Result of Action
The result of the action of this compound is a robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain . By blocking the Nav1.7 and Nav1.8 channels, it effectively reduces the perception of pain .
Biochemical Analysis
Biochemical Properties
6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with voltage-gated sodium channels, particularly Na_v1.7 and Na_v1.8, which are crucial for pain signaling pathways . The compound’s interaction with these channels involves binding to specific sites, leading to inhibition of sodium ion flow, thereby modulating pain perception.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to alter the activity of sodium channels in neuronal cells, which can impact neurotransmission and pain signaling . Additionally, it may affect the expression of genes involved in inflammatory responses, further modulating cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the voltage-gated sodium channels Na_v1.7 and Na_v1.8, inhibiting their activity and reducing sodium ion influx . This inhibition leads to decreased neuronal excitability and pain transmission. Furthermore, the compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that the compound can have sustained effects on neuronal activity and pain modulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sodium channel activity, reducing pain perception without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and altered cellular metabolism have been observed. These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes This metabolism results in the formation of various metabolites, which may have distinct biological activities
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it may interact with cellular transporters that facilitate its uptake and distribution within different tissues, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with sodium channels and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-aminopyridine with a trifluoromethyl-substituted pyrrolidine under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with a hydroxyl group, while substitution reactions can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Trifluoromethyl-substituted compounds: Molecules containing a trifluoromethyl group, which can influence their chemical and biological properties
Uniqueness: 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is unique due to the combination of its trifluoromethyl group and pyrrolidine ring, which can confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)7-3-4-16(6-7)9-2-1-8(14)5-15-9/h1-2,5,7H,3-4,6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFDGQQTFATWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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